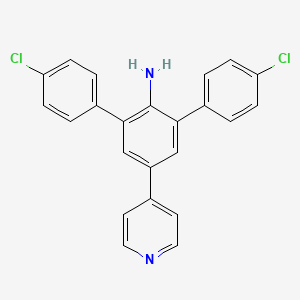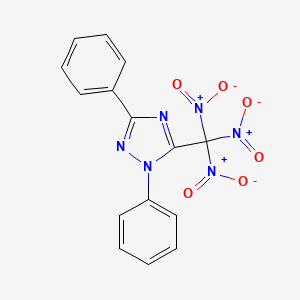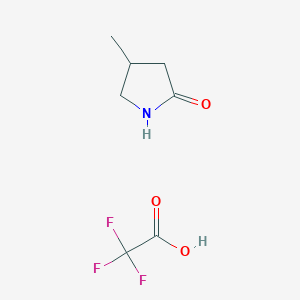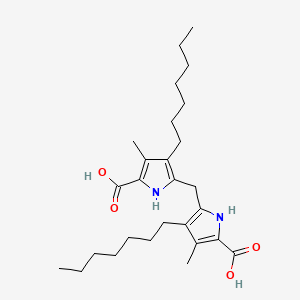
5'-Deoxy-5'-(dimethylarsorothioyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylarsorothioyl group attached to the adenosine molecule, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the dimethylarsorothioyl group to the adenosine molecule. This can be achieved through a series of reactions such as nucleophilic substitution and thiolation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality compounds in research and development.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the arsenic-containing group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce arsenic-free analogs.
Applications De Recherche Scientifique
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine involves its interaction with specific molecular targets. The dimethylarsorothioyl group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to various biological effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Deoxy-5’-(methylthio)adenosine: This compound shares a similar structure but contains a methylthio group instead of a dimethylarsorothioyl group.
S-Adenosylmethionine: Another related compound involved in methylation reactions in biological systems.
Adenosine: The parent molecule, which is a key component of nucleic acids and has various biological functions.
Uniqueness
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine is unique due to the presence of the dimethylarsorothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
917875-84-4 |
|---|---|
Formule moléculaire |
C12H18AsN5O3S |
Poids moléculaire |
387.29 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(dimethylarsinothioylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18AsN5O3S/c1-13(2,22)3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
RHPCUUNJLNVDPH-WOUKDFQISA-N |
SMILES isomérique |
C[As](=S)(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
C[As](=S)(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)


![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)

![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)

